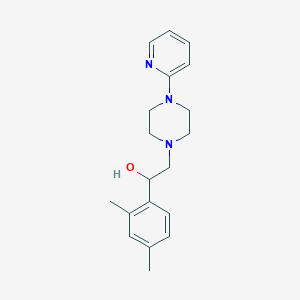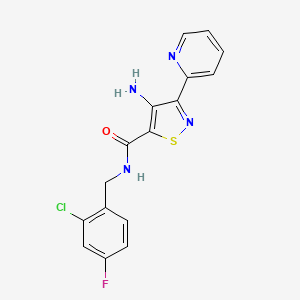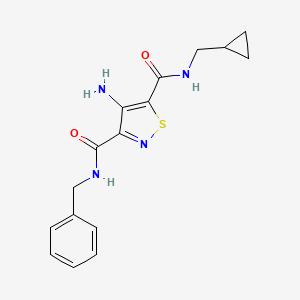![molecular formula C17H17N3S B11198065 N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-methylpyridin-2-amine](/img/structure/B11198065.png)
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-methylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-methylpyridin-2-amine is a heterocyclic compound that features a thiazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-methylpyridin-2-amine typically involves the reaction of 3,4-dimethylaniline with 2-bromo-5-methylpyridine in the presence of a base, followed by cyclization with thiourea to form the thiazole ring . The reaction conditions often include the use of solvents like ethanol or acetonitrile and temperatures ranging from 60°C to 100°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-methylpyridin-2-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the type of reaction but generally involve moderate temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted thiazole or pyridine compounds .
Scientific Research Applications
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-methylpyridin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects . The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and pyridine derivatives, such as:
- N-(3,4-dimethylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine
- N-(3,4-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Uniqueness
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-methylpyridin-2-amine is unique due to its specific substitution pattern on the thiazole and pyridine rings, which can result in distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C17H17N3S |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
4-(3,4-dimethylphenyl)-N-(5-methylpyridin-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H17N3S/c1-11-4-7-16(18-9-11)20-17-19-15(10-21-17)14-6-5-12(2)13(3)8-14/h4-10H,1-3H3,(H,18,19,20) |
InChI Key |
QLYSHJHGEHZIFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NC(=CS2)C3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B11197988.png)
![2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11197994.png)

![N-(3-chlorobenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B11198001.png)
![3-ethyl-N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B11198004.png)
![N-ethyl-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11198015.png)
![2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11198019.png)


![{2-[(5-Chloropyridin-2-yl)amino]-4-methyl-1,3-thiazol-5-yl}[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B11198032.png)
![N-(4-methylphenyl)-5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11198035.png)

![1,3-dimethyl-6-{3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B11198050.png)
